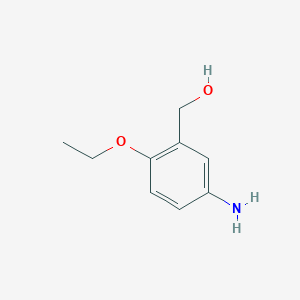

(5-Amino-2-ethoxyphenyl)methanol

Beschreibung

Contextual Significance of Aminophenol and Alkoxyphenol Scaffolds in Chemical Research

The structural backbone of (5-Amino-2-ethoxyphenyl)methanol contains both aminophenol and alkoxyphenol characteristics. These scaffolds are of considerable interest in chemical research.

Aminophenol scaffolds are integral to the development of a wide range of pharmaceuticals and other functional materials. For instance, p-aminophenol derivatives have a long history as analgesic and antipyretic agents, with paracetamol being a prominent example. wikipedia.org Research has also explored aminophenol derivatives for their potential antimicrobial and antidiabetic properties. google.com The presence of both an amino group and a hydroxyl group allows for diverse chemical modifications, making them valuable building blocks in drug discovery. google.comorgsyn.org

Alkoxyphenol scaffolds , where an alkoxy group (like ethoxy or methoxy) is attached to the phenol (B47542) ring, are also significant in medicinal chemistry. The alkoxy group can enhance the lipophilicity of a molecule, which may improve its absorption and distribution in biological systems. chemscene.com This structural motif is found in numerous biologically active compounds, and its incorporation is a key strategy in the design of new therapeutic agents.

Overview of Aromatic Amines and Benzylic Alcohols in Synthetic Design

The two key functional groups in this compound, the aromatic amine and the benzylic alcohol, are fundamental components in synthetic organic chemistry.

Aromatic amines are a cornerstone in the synthesis of a vast array of organic compounds. sigmaaldrich.com They are considered crucial structural motifs, appearing in approximately 30-40% of all pharmaceuticals and a significant portion of agrochemicals. americanelements.comacs.org The nitrogen atom in an aromatic amine imparts polarity and can act as a hydrogen bond donor and acceptor, which is critical for molecular interactions with biological targets like proteins and enzymes. acs.org Their synthesis, often achieved through the reduction of nitroarenes, is a fundamental transformation in organic chemistry. nih.gov Historically, aromatic amines were pivotal in the development of the synthetic dye industry. nih.gov

Benzylic alcohols are also highly valuable synthetic intermediates. prepchem.com The hydroxyl group attached to a carbon adjacent to a benzene (B151609) ring exhibits unique reactivity. They serve as precursors to a multitude of other functional groups; for example, they can be oxidized to form benzaldehydes or benzoic acids, and can undergo esterification or etherification reactions. nih.gov This versatility makes them important in the manufacture of perfumes, resins, and a wide range of pharmaceuticals. epa.govacs.org The synthesis of benzylic alcohols can be achieved through various methods, including the reduction of corresponding carbonyl compounds or the oxidation of benzylic C-H bonds. prepchem.comorgsyn.org

Historical Development of Synthetic Methodologies for this compound Analogs

The synthesis of substituted phenylmethanols, particularly those containing an amino group, has evolved significantly over the years. Early methods for preparing aminophenol derivatives, such as acetanilide (B955) and phenacetin, date back to the late 19th century and were important in the early pharmaceutical industry. wikipedia.org

The preparation of amino-substituted benzyl (B1604629) alcohols has historically relied on the reduction of precursors containing either a nitro group, a carboxylic acid, or an aldehyde. For example, o-aminobenzyl alcohol has been prepared by the chemical or electrochemical reduction of o-nitrobenzaldehyde or the reduction of anthranilic acid. orgsyn.org The development of more selective and milder reducing agents has been a significant advancement.

A plausible and efficient synthetic route to This compound would likely start from a readily available precursor such as 2-ethoxy-5-nitrobenzaldehyde (B3021137). This starting material could undergo a reduction reaction that simultaneously converts the nitro group to an amine and the aldehyde to a primary alcohol. A common method for such a transformation is catalytic hydrogenation using a catalyst like Raney nickel. prepchem.com This approach is exemplified by the synthesis of the analogous compound, (2-Amino-5-methoxyphenyl)methanol, where 5-methoxy-2-nitrobenzaldehyde (B189176) is hydrogenated to yield the final product. prepchem.com

Alternatively, a two-step process could be employed, involving the selective reduction of the nitro group first, using a reagent like iron in acetic acid, followed by the separate reduction of the aldehyde to the alcohol using a mild reducing agent like sodium borohydride (B1222165). nih.gov The choice of synthetic strategy would depend on factors such as the availability of starting materials, desired yield, and scalability. Modern synthetic methods, including multi-component reactions and the use of novel catalysts, continue to provide more efficient pathways to such functionalized molecules. nih.govrsc.org

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 647844-09-5 | americanelements.com |

| Chemical Formula | C₉H₁₃NO₂ | americanelements.com |

| Molecular Weight | 167.21 g/mol | americanelements.com |

| IUPAC Name | This compound | americanelements.com |

| SMILES | CCOC1=C(C=C(C=C1)N)CO | americanelements.com |

| Appearance | Powder | americanelements.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5-amino-2-ethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5,11H,2,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBSLRLOQYHBON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655796 | |

| Record name | (5-Amino-2-ethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647844-09-5 | |

| Record name | (5-Amino-2-ethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 5 Amino 2 Ethoxyphenyl Methanol

Retrosynthetic Analysis of the (5-Amino-2-ethoxyphenyl)methanol Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-nitrogen bond of the amino group and the carbon-oxygen bond of the ether and alcohol functionalities.

A key disconnection is the amino group, which can be traced back to a nitro group. This suggests that a substituted nitrobenzene (B124822) derivative could be a key intermediate. The reduction of a nitro group to an amine is a common and well-established transformation in organic synthesis.

Another logical disconnection is the ethoxy group, which can be formed through an etherification reaction. This points to a di-substituted phenol (B47542) as a potential precursor, where the hydroxyl group at the 2-position is etherified.

Finally, the hydroxymethyl group (-CH₂OH) can be derived from the reduction of a corresponding benzaldehyde (B42025) or a carboxylic acid derivative. This suggests that a substituted benzaldehyde or benzoic acid could serve as a starting point.

Precursor Identification and Sourcing for Target Synthesis

Based on the retrosynthetic analysis, several classes of precursors can be identified for the synthesis of this compound.

A prominent precursor is 2-ethoxy-5-nitrobenzaldehyde (B3021137). This compound already contains the desired carbon skeleton and the nitro and ethoxy groups in the correct positions. The synthesis of the target molecule would then primarily involve the reduction of the aldehyde and nitro groups. 2-ethoxy-5-nitrobenzaldehyde is commercially available from various suppliers. sigmaaldrich.com

Another potential nitroaromatic precursor is 1-ethoxy-4-nitrobenzene. To utilize this precursor, a formylation or hydroxymethylation step would be required to introduce the methanol (B129727) group at the 2-position.

The synthesis can also commence from precursors that require an etherification step. A suitable precursor for this route is 4-amino-2-hydroxybenzyl alcohol. chemicalbook.com This compound can be etherified using an ethylating agent to introduce the ethoxy group. However, the amino group may require protection during this step to prevent side reactions.

Alternatively, starting with 2,4-dihydroxybenzaldehyde, a selective etherification of the hydroxyl group at the 2-position could be performed, followed by the introduction of the amino group.

As identified in the retrosynthetic analysis, benzaldehyde and benzylic alcohol derivatives are key precursors. Commercially available 2-hydroxy-5-nitrobenzaldehyde (B32719) can be a starting point. This would involve etherification of the hydroxyl group followed by reduction of the nitro and aldehyde functionalities.

4-Hydroxybenzyl alcohol is another relevant precursor. nih.govthegoodscentscompany.com Its derivatives and their synthesis are documented, providing a basis for modification to introduce the required amino and ethoxy groups.

Direct Synthetic Approaches

Direct synthetic approaches aim to construct the target molecule in a few steps from readily available starting materials.

A crucial step in many synthetic routes to this compound is the reduction of a nitro group to an amino group. This transformation is a fundamental reaction in organic chemistry with various established methods.

A common and effective method for nitro group reduction is catalytic hydrogenation. This typically involves using a metal catalyst such as palladium, platinum, or nickel on a solid support like carbon, in the presence of hydrogen gas. This method is often clean and produces high yields.

Another widely used method is the use of metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid. For instance, the reduction of 2-nitrobenzaldehydes using iron in acetic acid is a documented procedure. nih.gov This method is particularly useful when other reducible functional groups are present that might be sensitive to catalytic hydrogenation.

Other reducing agents like sodium borohydride (B1222165) in the presence of a catalyst or sodium dithionite (B78146) can also be employed for the nitro-to-amino conversion. The choice of the reducing agent often depends on the presence of other functional groups in the molecule to ensure chemoselectivity. For example, if a benzaldehyde group is present, a milder reducing agent that selectively reduces the nitro group without affecting the aldehyde might be preferred. However, in the case of synthesizing this compound from 2-ethoxy-5-nitrobenzaldehyde, a reducing agent that can simultaneously reduce both the nitro and aldehyde groups, such as catalytic hydrogenation under specific conditions or a combination of reducing agents, could be advantageous.

Carbonyl Reduction to Benzylic Alcohol

The transformation of a carbonyl group, specifically an aldehyde, into a primary benzylic alcohol is a fundamental step that can be applied to the synthesis of this compound. This reduction is typically achieved using metal hydride reagents. The choice of reagent is crucial for chemoselectivity, especially in molecules with multiple reducible functional groups.

A plausible precursor for this step is 5-amino-2-ethoxybenzaldehyde. The reduction of this aldehyde to the target alcohol can be accomplished with mild reducing agents like sodium borohydride (NaBH₄) or more potent ones like lithium aluminum hydride (LiAlH₄). libretexts.orgncert.nic.inpressbooks.pub Aldehydes are generally more reactive than other functional groups like esters or carboxylic acids, allowing for selective reduction under controlled conditions. ncert.nic.inpressbooks.pub

The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon. libretexts.org This is followed by protonation of the resulting alkoxide intermediate, usually from a protic solvent like methanol or water during workup, to yield the primary alcohol. libretexts.org For instance, benzaldehyde is readily reduced to benzyl (B1604629) alcohol using NaBH₄ in methanol. libretexts.org

The table below summarizes common reducing agents for this transformation.

Table 1: Common Reagents for Carbonyl Reduction

| Reagent | Formula | Typical Solvents | Reactivity & Selectivity |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol (B145695) | Reduces aldehydes and ketones. Safer and easier to handle. pressbooks.pub |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | Powerful reagent; reduces aldehydes, ketones, esters, and carboxylic acids. pressbooks.pub Reacts violently with water. cerritos.edu |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd, Pt, Ni) | Ethanol, Ethyl acetate (B1210297) | Can reduce aldehydes and ketones, often used for simultaneous reduction of other groups like nitro compounds. ncert.nic.in |

Etherification Reactions

The formation of the 2-ethoxy ether linkage on the phenyl ring is another critical transformation. This is commonly achieved through Williamson ether synthesis or related etherification protocols. google.com A suitable starting material would be a phenol, such as a derivative of 2,5-disubstituted phenol. For instance, one could envision the etherification of a precursor like 2-hydroxy-5-nitrobenzyl alcohol or a protected version thereof.

The Williamson ether synthesis involves the deprotonation of a phenol with a base to form a phenoxide ion, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an Sₙ2 reaction.

Alternatively, modern cross-coupling methods can be employed. Copper-catalyzed etherification of phenols with boronic acids provides a mild and efficient route to diaryl ethers and, by extension, alkyl aryl ethers. researchgate.net Palladium-catalyzed decarboxylative reactions of phenols with reagents like vinyl ethylene (B1197577) carbonate have also been developed for synthesizing specific types of ethers under mild conditions. frontiersin.org The choice of method depends on the compatibility of other functional groups present in the molecule. For example, phenols with electron-withdrawing groups can be more reactive in some etherification schemes. acs.orgacs.org

Advanced Synthetic Routes and Multi-Step Processes

The synthesis of a multifunctional molecule like this compound often requires multi-step sequences where advanced synthetic methods can offer efficiency and control.

Grignard Reactions in Phenylmethanol Synthesis

Grignard reactions are a powerful tool for forming carbon-carbon bonds and synthesizing alcohols. missouri.edu To create a phenylmethanol structure, a Grignard reagent (R-MgX) is reacted with a benzaldehyde derivative. missouri.edutcd.ie However, the presence of acidic protons, such as those on an amine (-NH₂) or hydroxyl (-OH) group, is incompatible with the highly basic Grignard reagent and would quench it. cerritos.edumissouri.edu

Therefore, a protecting group strategy is necessary. A potential route could involve:

Protection of the amino group of a starting material like 5-bromo-2-ethoxyaniline.

Formation of a Grignard reagent from the protected bromo-aniline derivative.

Reaction of this Grignard reagent with formaldehyde (B43269) to introduce the hydroxymethyl group. tcd.ie

Deprotection of the amino group to yield the final product.

The reaction between the Grignard reagent and the carbonyl compound proceeds through a nucleophilic addition, forming a magnesium alkoxide salt, which is then hydrolyzed in an acidic workup to yield the alcohol. missouri.edutsijournals.com

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a highly effective and clean method for reduction in organic synthesis. rsc.org This technique is particularly relevant for synthesizing this compound from a nitro-substituted precursor, such as 2-ethoxy-5-nitrobenzaldehyde.

In this scenario, hydrogenation using a catalyst like palladium on carbon (Pd/C), platinum, or nickel can achieve two crucial transformations, potentially in a single step:

Reduction of the nitro group (-NO₂) to an amine (-NH₂). rsc.orgacs.org

Reduction of the aldehyde (-CHO) to a benzylic alcohol (-CH₂OH). ncert.nic.in

The selectivity of the reaction can be controlled by the choice of catalyst, solvent, and reaction conditions (temperature, pressure). acs.org For example, certain catalysts show high selectivity for the hydrogenation of a nitro group while leaving other reducible groups, like carbonyls or vinyls, untouched. rsc.org Bimetallic catalysts, such as those based on iridium or rhodium, have been shown to enhance catalytic activity and selectivity for the hydrogenation of substituted nitroaromatics. acs.orgresearchgate.net The reaction rate can be influenced by the electronic nature of substituents on the aromatic ring. acs.org

A recent study detailed the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) where a key step was the reduction of a nitro group to an amine using 10% Pd/C catalyst and H₂ gas in ethanol, yielding the desired aniline (B41778) in high purity. nih.gov

Mannich Condensation Approaches for Related Structures

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org It involves an active hydrogen compound (like a phenol), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgresearchgate.net

While this reaction does not directly yield this compound, it is a cornerstone for synthesizing related structures, specifically aminomethylated phenols. brunel.ac.uk The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and attacks the electron-rich aromatic ring of the phenol, typically at the ortho position to the hydroxyl group. wikipedia.org

Recent developments have shown that using specific bases like cesium carbonate can facilitate a one-flask, positionally selective Mannich-type condensation on simple phenols. acs.orgacs.org These methods are valuable for creating libraries of structurally diverse amino-functionalized aromatic compounds.

One-Pot Multibond-Forming Processes for Analogs

Modern organic synthesis increasingly focuses on one-pot reactions where multiple chemical bonds are formed in a single operation, improving efficiency and reducing waste. Several such processes have been developed for the synthesis of highly substituted anilines and phenols, which are analogs of the target compound's core structure. acs.orgacs.orgrsc.orgrsc.orgnih.gov

One innovative approach is the direct conversion of phenols to anilines. This can be achieved through a one-pot, three-step sequence involving alkylation, a Smiles rearrangement, and hydrolysis. acs.orgacs.org This method is particularly effective for phenols bearing electron-withdrawing groups. acs.orgacs.org Another strategy involves an ipso-oxidative aromatic substitution (iSOAr) process, which allows for the synthesis of anilines from phenols under mild, metal-free conditions. rsc.orgrsc.org These advanced methodologies provide powerful tools for constructing functionalized aromatic building blocks that are structurally analogous to this compound.

Derivatization from Related Benzylic Alcohols

The primary route for synthesizing this compound involves the chemical reduction of its nitro analogue, (2-ethoxy-5-nitrophenyl)methanol (B1453855). scbt.com This transformation targets the nitro group (-NO₂) and converts it into an amino group (-NH₂), a common and well-established reaction in organic chemistry. The core of this derivatization is the reduction of an aromatic nitro compound. wikipedia.org

The most prevalent method employed for this purpose is catalytic hydrogenation. wikipedia.orgcommonorganicchemistry.com This technique involves reacting the nitro-substituted benzylic alcohol with a source of hydrogen in the presence of a metal catalyst. The general reaction is highly efficient for converting aryl nitro compounds to the corresponding anilines. youtube.com Alternative, non-catalytic methods using metals like iron or zinc in acidic media are also viable but may introduce challenges in product purification. commonorganicchemistry.comresearchgate.net

General Reaction Scheme: (2-ethoxy-5-nitrophenyl)methanol + H₂ (or other reducing agent) --[Catalyst]--> this compound + H₂O

This derivatization is a key step, and its success hinges on the careful selection of catalysts, solvents, and other reaction conditions to ensure high yield and selectivity.

Reaction Optimization and Process Parameters

Optimizing the reaction conditions is crucial for the efficient and safe synthesis of this compound on both laboratory and industrial scales. Key parameters that require careful tuning include catalyst selection, solvent systems, temperature, pressure, and reaction time.

The choice of catalyst is paramount in the reduction of aromatic nitro compounds. Various metal catalysts are effective, with palladium, platinum, and nickel being the most common. wikipedia.orgcommonorganicchemistry.com The catalyst is typically dispersed on a high-surface-area support, such as activated carbon, to maximize its activity.

Palladium on Carbon (Pd/C): Often the catalyst of choice for nitro reductions due to its high activity and efficiency in reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Raney Nickel: A cost-effective alternative to precious metal catalysts. It is particularly useful when trying to avoid the dehalogenation of aryl halides that can sometimes occur with Pd/C. commonorganicchemistry.com

Platinum-based Catalysts: Platinum(IV) oxide and other platinum catalysts are also highly effective for catalytic hydrogenation. wikipedia.org

Base-Metal Catalysts: Metals like iron (Fe), zinc (Zn), and tin(II) chloride (SnCl₂) can be used, typically in acidic conditions, and offer a milder, often more chemoselective reduction. commonorganicchemistry.com However, the use of stoichiometric metal reductants can complicate product purification due to the formation of metal salts. acsgcipr.org

The catalyst loading is another critical parameter. While higher loading can increase the reaction rate, it also adds to the cost. Optimization involves finding the minimum catalyst amount that provides a satisfactory reaction rate and conversion without leading to unwanted side reactions. acsgcipr.org

| Catalyst | Typical Conditions | Advantages | Disadvantages | Citation |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, various solvents (e.g., EtOH, EtOAc) | High activity, general applicability for nitro groups. | Can catalyze other reductions (e.g., dehalogenation), higher cost. | commonorganicchemistry.com |

| Raney Nickel | H₂ gas, various solvents (e.g., EtOH) | Cost-effective, avoids dehalogenation of aryl chlorides/bromides. | Can be pyrophoric, may require higher pressures/temperatures. | commonorganicchemistry.com |

| Iron (Fe) | Acidic medium (e.g., Acetic Acid, HCl) | Inexpensive, mild, high chemoselectivity. | Generates significant iron sludge waste, purification can be difficult. | commonorganicchemistry.comacsgcipr.org |

| Zinc (Zn) | Acidic medium (e.g., Acetic Acid) | Mild, chemoselective. | Stoichiometric reagent, metal waste. | commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Acidic conditions | Mild, good for sensitive substrates. | Stoichiometric reagent, tin waste can be problematic. | commonorganicchemistry.com |

The solvent system can significantly influence the reaction's efficiency, selectivity, and rate. researchgate.net The choice of solvent depends on the solubility of the substrate and the nature of the catalytic system.

Polar Protic Solvents: Alcohols like ethanol and methanol are commonly used as they are good solvents for the substrate and are compatible with catalytic hydrogenation. researchgate.netnih.gov

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) or ethyl acetate can also be employed. The polarity of the solvent has been shown to control selectivity in some hydrogenation reactions. acs.org For instance, using a polar solvent like DMF can favor the formation of anilines. acs.org

Apolar Solvents: In some systems, apolar solvents like n-hexane might be used, though they are less common for this specific transformation. acs.org

Aqueous Systems: Reactions in water or aqueous mixtures are gaining interest from a green chemistry perspective. researchgate.net

The solvent can also affect the catalyst's activity and stability. For example, nitrogen-containing solvents have been shown to impact the selectivity of hydrogenation on Pt/C catalysts. gychbjb.com The ideal solvent should dissolve the reactant, not poison the catalyst, and allow for easy product isolation. illinois.edu

Temperature and pressure are key thermodynamic parameters that control the rate of the hydrogenation reaction.

Temperature: Most catalytic hydrogenations of nitroarenes can be carried out at or near room temperature. nih.govepfl.ch However, increasing the temperature can significantly increase the reaction rate. nih.gov An optimal temperature must be found, as excessively high temperatures can lead to decreased selectivity and the formation of by-products through reactions like hydrogenolysis. epfl.ch

Pressure: The reaction is often conducted under hydrogen gas pressure, which can range from atmospheric pressure to higher pressures (e.g., 60-70 atm). acsgcipr.orgacs.org Increasing the hydrogen pressure generally increases the reaction rate by enhancing the concentration of dissolved hydrogen available at the catalyst surface. The pressure is optimized to ensure a reasonable reaction time while maintaining safe operating conditions. acsgcipr.org

Optimization often involves a trade-off between reaction speed and selectivity, with milder conditions (lower temperature and pressure) generally favoring higher selectivity.

Monitoring the progress of the reaction is essential to determine the endpoint, maximize the yield of the desired product, and prevent the formation of impurities from over-reduction or side reactions.

Monitoring Techniques: The conversion of the starting material, (2-ethoxy-5-nitrophenyl)methanol, to the final product can be tracked using standard analytical techniques. Thin-Layer Chromatography (TLC) provides a quick and simple method for qualitative monitoring. google.com For more precise, quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used. nih.gov Online monitoring using techniques like mid-IR spectroscopy can also be implemented for real-time tracking in process development settings. acsgcipr.org

Reaction Time: The time required for complete conversion can vary widely, from a few minutes to many hours. nih.govnih.govnih.gov This duration is dependent on all the other optimized parameters, including the substrate concentration, catalyst type and loading, solvent, temperature, and pressure. The reaction is typically stopped once monitoring indicates that all the starting material has been consumed.

| Parameter | Typical Range / Conditions | Effect on Reaction | Citation |

|---|---|---|---|

| Temperature | Room Temperature to ~80 °C | Higher temperature increases rate but may decrease selectivity. | nih.govacs.org |

| Pressure (H₂) | Atmospheric to >50 atm | Higher pressure increases rate by increasing H₂ concentration. | acsgcipr.orgacs.org |

| Reaction Time | Minutes to >16 hours | Determined by other parameters; monitored for completion. | nih.govnih.govchemicalbook.com |

| Monitoring | TLC, HPLC, GC, IR | Ensures complete conversion and prevents side reactions. | acsgcipr.orggoogle.comnih.gov |

Purification and Isolation Techniques

Once the reaction is complete, a multi-step workup and purification procedure is required to isolate the this compound in high purity.

Catalyst Removal: In heterogeneous catalytic hydrogenation, the solid catalyst is the first thing to be removed from the reaction mixture. This is typically achieved by filtration, often through a pad of a filter aid like celite to ensure all fine catalyst particles are captured. nih.gov

Solvent Evaporation: The solvent is then removed from the filtrate, usually under reduced pressure using a rotary evaporator. This step yields the crude product. google.com

Extraction: An aqueous workup may be necessary to remove any inorganic by-products or residual acids/bases. The product is then extracted into a suitable organic solvent. orgsyn.org

Purification: The crude this compound is then purified. The most common methods for solid organic compounds are:

Recrystallization: The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize out, leaving impurities in the mother liquor. orgsyn.org

Column Chromatography: For more difficult separations or to achieve very high purity, silica (B1680970) gel column chromatography can be employed. The crude material is loaded onto a silica gel column and eluted with a specific solvent system, separating the product from any impurities. google.com

The final, purified this compound is then dried to remove any remaining solvent, yielding the final product as a solid. The purity is typically confirmed by analytical methods such as NMR spectroscopy and melting point determination. nih.govgoogle.com

Column Chromatography

Column chromatography is a versatile and widely used technique for the purification of organic compounds. Its efficacy lies in the differential partitioning of the components of a mixture between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or a mixture of solvents). The separation is based on the varying polarities of the compounds in the mixture, with less polar compounds eluting faster and more polar compounds eluting slower.

For compounds structurally similar to this compound, such as other aromatic alcohols, specific solvent systems have been proven effective. For instance, in the purification of furan-2-yl(phenyl)methanol, a gradient elution system of hexanes and ethyl acetate on a silica gel column was successfully employed. googleapis.com The process commenced with a non-polar eluent (100% hexane) to wash out non-polar impurities, followed by a gradual increase in the polarity of the mobile phase by introducing ethyl acetate. googleapis.com This gradient allows for the sequential elution of compounds with increasing polarity. The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product. googleapis.com

The choice of the solvent system is crucial for achieving optimal separation. Generally, for polar compounds, a more polar solvent system is required, while for non-polar compounds, a less polar system is appropriate. google.com Common solvent systems for flash column chromatography include mixtures of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate or ether. google.com For particularly polar compounds, like amines, a mixture of methanol and dichloromethane (B109758) may be utilized. google.com

Table 1: Exemplary Column Chromatography Parameters for Aromatic Alcohols

| Stationary Phase | Mobile Phase (Eluent System) | Compound Type | Reference |

|---|---|---|---|

| Silica Gel (Geduran Si 60) | Gradient: 100% Hexane -> Hexanes:Ethyl Acetate (3:2) | Furan-2-yl(phenyl)methanol | googleapis.com |

| Silica Gel (Geduran Si 60) | Gradient: Hexanes:Ethyl Acetate (19:1 -> 1:1) | Furan-2-yl(phenyl)methanol | googleapis.com |

| Silica Gel | Ethyl Acetate/Hexane | General Normal Compounds | google.com |

| Silica Gel | Methanol/Dichloromethane | General Polar Compounds | google.com |

Recrystallization Procedures

Recrystallization is a fundamental purification technique for solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but have a high solubility at an elevated temperature.

For the purification of aminophenols, a range of solvents has been explored. A European patent suggests that water, methanol, ethanol, methyl isobutyl carbinol, and ethyl acetate can be used as recrystallization solvents for aminophenols. googleapis.com The procedure typically involves dissolving the crude aminophenol in the solvent at a temperature between 60 to 100°C, followed by controlled cooling to induce crystallization of the purified compound. googleapis.com

Table 2: Recrystallization Solvents and Conditions for Aminophenol Derivatives

| Compound | Recrystallization Solvent(s) | Key Conditions | Reference |

|---|---|---|---|

| Aminophenols (general) | Water, Methanol, Ethanol, Ethyl Acetate | Dissolve at 60-100°C, then cool | googleapis.com |

| o-Aminobenzyl alcohol | Petroleum ether (b.p. 65–75°) | - | orgsyn.org |

| p-Aminophenol | Aqueous solutions of polyfunctional acids (e.g., glycolic, citric acid) | Dissolve at 75-98°C | google.com |

Solvent Extraction Methods

Solvent extraction, or liquid-liquid extraction, is a separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. This method is particularly useful for separating a desired compound from impurities that have different solubility characteristics or for isolating a product from a reaction mixture.

The purification of aminophenols often involves adjusting the pH of an aqueous solution to control the protonation state of the amino and hydroxyl groups, thereby altering their solubility in organic solvents. For the purification of p-aminophenol, a process has been described where the crude product in an aqueous solution is pH-adjusted to between 4.0 and 5.0. google.com This solution is then extracted with a mixture of aniline and toluene (B28343) to selectively remove impurities like 4,4'-diaminodiphenyl ether into the organic phase, leaving the purified p-aminophenol in the aqueous phase. google.com

In another instance, for the isolation of o-aminobenzyl alcohol, the reaction mixture is first neutralized and then saturated with ammonium (B1175870) sulfate (B86663) to decrease the solubility of the product in the aqueous phase. orgsyn.org Subsequently, the product is extracted into an organic solvent like chloroform. orgsyn.org The choice of the organic solvent is critical; it should readily dissolve the compound of interest while being immiscible with the aqueous phase and having a relatively low boiling point to facilitate its removal after extraction.

Table 3: Solvent Extraction Systems for Aminophenol Purification

| Compound | Aqueous Phase Conditions | Organic Solvent(s) | Purpose | Reference |

|---|---|---|---|---|

| p-Aminophenol | pH adjusted to 4.0-5.0 | Aniline and Toluene mixture | Selective removal of impurities | google.com |

| o-Aminobenzyl alcohol | Saturated with ammonium sulfate | Chloroform | Extraction of the product | orgsyn.org |

| p-Aminophenol | - | Aniline | Selective extraction of impurities | google.com |

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of (5-Amino-2-ethoxyphenyl)methanol is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two strong electron-donating groups: an amino (-NH₂) group and an ethoxy (-OCH₂CH₃) group. masterorganicchemistry.com These substituents increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609). masterorganicchemistry.com

In electrophilic aromatic substitution, the regiochemical outcome is dictated by the directing effects of the substituents already present on the aromatic ring. Both the amino group and the alkoxy group are powerful ortho, para-directors. This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.

For this compound, the positions on the ring are numbered as follows:

C1: Bearing the hydroxymethyl group (-CH₂OH)

C2: Bearing the ethoxy group (-OCH₂CH₃)

C3: Unsubstituted

C4: Unsubstituted

C5: Bearing the amino group (-NH₂)

C6: Unsubstituted

The ethoxy group at C2 directs incoming electrophiles to its ortho positions (C1, C3) and its para position (C5). The amino group at C5 directs to its ortho positions (C4, C6) and its para position (C2).

Considering the positions that are already substituted, the directing effects can be summarized as a synergistic activation of the remaining open positions. The substitution is strongly favored at C4 and C6, as these positions are activated by both groups (ortho to the amino group and meta to the ethoxy group, but the powerful ortho-directing influence of the amino group dominates). The C3 position is ortho to the ethoxy group but meta to the amino group. The directing influence of the amino group is generally stronger than that of the ethoxy group, further favoring substitution at C4 and C6.

Table 1: Regioselectivity of Electrophilic Aromatic Substitution This interactive table summarizes the directing influence of the substituents on the available positions of the phenyl ring.

| Position | Directed by Ethoxy Group (at C2) | Directed by Amino Group (at C5) | Predicted Outcome |

|---|---|---|---|

| C3 | Ortho (Activating) | Meta (Less Favorable) | Minor Product |

| C4 | Meta (Less Favorable) | Ortho (Activating) | Major Product |

| C6 | Para (relative to C3, activated) | Ortho (Activating) | Major Product |

The directing effects of the amino and ethoxy groups are a consequence of their electronic properties. Both groups exert a strong, electron-donating resonance effect (+R) and a weaker, electron-withdrawing inductive effect (-I).

Resonance Effect (+R): The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atom of the ethoxy group can be delocalized into the aromatic π-system. This delocalization preferentially increases the electron density at the ortho and para positions, stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack at these sites. This stabilization lowers the activation energy for substitution at the ortho and para positions compared to the meta position.

Inductive Effect (-I): Due to the higher electronegativity of nitrogen and oxygen compared to carbon, both substituents pull electron density away from the carbon atom to which they are attached through the sigma bond. This effect is distance-dependent and deactivates the ring slightly, but it is overwhelmingly outweighed by the much stronger activating resonance effect.

The combination of these effects results in a strongly activated ring that readily undergoes reactions like nitration, halogenation, and Friedel-Crafts reactions, with substitution occurring primarily at the C4 and C6 positions.

Reactions Involving the Benzylic Hydroxyl Group

The benzylic hydroxyl group (-CH₂OH) is a versatile functional group that can undergo oxidation, etherification, esterification, and substitution reactions. wikipedia.org The proximity to the electron-rich phenyl ring influences its reactivity. youtube.com

The primary benzylic alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. The benzylic position is particularly susceptible to oxidation. khanacademy.org

Oxidation to Aldehyde: Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in a non-aqueous solvent like dichloromethane (B109758), will selectively oxidize the primary alcohol to 5-amino-2-ethoxybenzaldehyde.

Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol directly to the corresponding carboxylic acid, 5-amino-2-ethoxybenzoic acid. This can also be achieved by oxidizing the intermediate aldehyde.

Table 2: Oxidation of the Benzylic Hydroxyl Group This interactive table shows the products of the oxidation of this compound with different reagents.

| Reagent | Product | Product Name |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Aldehyde | 5-Amino-2-ethoxybenzaldehyde |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | 5-Amino-2-ethoxybenzoic acid |

The hydroxyl group can be converted into an ether or an ester through various standard synthetic methods.

Ether Formation: The Williamson ether synthesis is a common method for forming ethers. nih.gov The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide (e.g., methyl iodide) to form the corresponding ether.

Ester Formation: Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄). masterorganicchemistry.com The reaction is an equilibrium process and is typically driven to completion by removing water or using an excess of one of the reactants. masterorganicchemistry.com Given the presence of a basic amino group, this group would be protonated under the acidic conditions, potentially requiring specific reaction protocols. nih.govgoogle.com

Table 3: Ether and Ester Formation Reactions This interactive table outlines common reactions to form ethers and esters from the benzylic alcohol.

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Williamson Ether Synthesis | 1. NaH2. Alkyl Halide (R-X) | Ether (-CH₂OR) |

| Fischer Esterification | Carboxylic Acid (R'COOH), H⁺ catalyst | Ester (-CH₂OCOR') |

The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group to facilitate nucleophilic substitution reactions. sinica.edu.tw This can be achieved by protonating the alcohol with a strong acid (e.g., HBr), which allows it to leave as a water molecule.

The benzylic position is particularly well-suited for nucleophilic substitution because it can stabilize a positive charge in an Sₙ1 mechanism or is accessible for an Sₙ2 attack. youtube.comkhanacademy.org The electron-donating amino and ethoxy groups on the ring further stabilize the benzylic carbocation intermediate, making an Sₙ1 pathway highly favorable.

For example, reaction with concentrated hydrobromic acid (HBr) would protonate the hydroxyl group, which then departs as water, forming a stable benzylic carbocation. Subsequent attack by the bromide ion yields (5-amino-2-ethoxyphenyl)methyl bromide.

Table 4: Nucleophilic Substitution of the Benzylic Hydroxyl Group This interactive table shows an example of a substitution reaction.

| Reagent | Mechanism | Product |

|---|---|---|

| Concentrated HBr | Sₙ1 | (5-Amino-2-ethoxyphenyl)methyl bromide |

Reactions of the Aromatic Amino Group

The reactivity of this compound is significantly influenced by its primary aromatic amino group (-NH₂). This functional group serves as a nucleophile and can participate in a variety of chemical transformations.

Acylation and Alkylation Reactions

The amino group of this compound readily undergoes acylation and alkylation at the nitrogen atom.

Acylation: This reaction typically involves treating the compound with an acyl chloride or anhydride (B1165640). The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an N-acylated product (an amide). This reaction is generally straightforward.

Alkylation: Friedel-Crafts alkylation of the aromatic ring is generally not successful for compounds containing an amino group. libretexts.org The basic amino group reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a positively charged complex. libretexts.org This deactivates the aromatic ring towards electrophilic substitution. libretexts.orglibretexts.org Direct alkylation, however, can occur at the nucleophilic nitrogen atom when treated with an alkyl halide, leading to secondary or tertiary amines. Polyalkylation is a common side reaction. libretexts.org

Table 1: Representative Acylation and N-Alkylation Reactions

| Reactant for this compound | Reagent | Expected Product | Reaction Type |

| This compound | Acetyl Chloride | N-(4-ethoxy-3-(hydroxymethyl)phenyl)acetamide | Acylation |

| This compound | Benzoyl Chloride | N-(4-ethoxy-3-(hydroxymethyl)phenyl)benzamide | Acylation |

| This compound | Methyl Iodide | (5-(Methylamino)-2-ethoxyphenyl)methanol | N-Alkylation |

Condensation Reactions with Carbonyl Compounds

Primary aromatic amines, such as the one present in this compound, react with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. wikipedia.org This reaction is a type of alkylimino-de-oxo-bisubstitution. wikipedia.org

The mechanism involves the nucleophilic addition of the amino group to the carbonyl carbon, forming an unstable carbinolamine or hemiaminal intermediate. wikipedia.org This intermediate then undergoes acid-catalyzed dehydration (elimination of a water molecule) to yield the stable imine product. wikipedia.org The reaction is reversible and often driven to completion by removing the water as it forms. wikipedia.org

Table 2: Formation of Imines from this compound

| Carbonyl Compound | Reaction Conditions | Expected Imine Product |

| Benzaldehyde (B42025) | Acid Catalyst, Heat | (E)-((5-((benzylideneamino)-2-ethoxyphenyl))methanol |

| Acetone | Acid Catalyst, Heat | (E)-(2-ethoxy-5-((propan-2-ylidene)amino)phenyl)methanol |

| Cyclohexanone | Acid Catalyst, Heat | (E)-((5-((cyclohexylidene)amino)-2-ethoxyphenyl)methanol |

Diazotization and Coupling Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). organic-chemistry.org

The resulting arenediazonium salt is a valuable synthetic intermediate. organic-chemistry.org Although often unstable at higher temperatures, it can be used immediately in coupling reactions with electron-rich aromatic compounds (such as phenols or other anilines) to form highly colored azo compounds. These reactions are fundamental in the synthesis of azo dyes.

For example, coupling the diazonium salt of this compound with a compound like Naphthol AS-PH would be expected to produce a complex azo dye. researchgate.net

Intramolecular and Intermolecular Interactions

The physical properties and chemical reactivity of this compound are governed by non-covalent interactions, including hydrogen bonding and steric effects.

Hydrogen Bonding Influences on Reactivity and Crystallization

The structure of this compound contains multiple sites capable of participating in hydrogen bonding: the hydroxyl (-OH) group, the amino (-NH₂) group, and the ether oxygen. Both the -OH and -NH₂ groups are potent hydrogen bond donors and acceptors, while the ether oxygen acts as a hydrogen bond acceptor.

This extensive capacity for hydrogen bonding leads to the formation of strong intermolecular networks in the solid state. mdpi.comnih.gov These interactions are critical in determining the compound's crystal packing, melting point, and solubility characteristics. In solution, these groups can form hydrogen bonds with solvent molecules, influencing the compound's reactivity by solvating reactive sites. The presence of multiple hydrogen-bonding groups increases the likelihood of forming different crystalline structures, a phenomenon known as polymorphism. mdpi.com

Steric Hindrance Effects

Steric hindrance refers to the influence of the spatial arrangement of atoms on the rate and outcome of chemical reactions. In this compound, the ethoxy group (-OCH₂CH₃) is located ortho to the amino group. This bulky group can partially obstruct the amino group, potentially reducing its accessibility to large or bulky reagents. kzoo.eduscience.gov

This steric effect can decrease the rate of reactions at the amino group, such as acylation with a sterically demanding acyl chloride. Furthermore, the ethoxy group exerts a significant electronic and steric influence on the aromatic ring, directing incoming electrophiles primarily to the position para to the strongly activating amino group (position 4) and away from the sterically crowded position 6.

Postulated Reaction Mechanisms

While specific mechanistic studies exclusively on this compound are not extensively documented, its reactivity can be understood through established mechanisms for analogous compounds such as aminophenols, alkoxy anilines, and aminobenzyl alcohols.

Oxidation of the Benzylic Alcohol:

The primary alcohol group of this compound can be selectively oxidized to the corresponding aldehyde, (5-Amino-2-ethoxyphenyl)formaldehyde. This transformation is crucial for the synthesis of various derivatives. A common and mild method involves a copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst system with molecular oxygen as the terminal oxidant. nih.gov

The postulated mechanism proceeds as follows:

Oxidation of TEMPO: The copper(I) catalyst is first oxidized by O₂ to a copper(II) species. This Cu(II) species then oxidizes TEMPO to the active N-oxoammonium ion.

Alcohol Oxidation: The N-oxoammonium ion acts as the direct oxidant for the alcohol. The alcohol attacks the oxoammonium ion, and after a series of proton transfers, a hydride is transferred from the α-carbon of the alcohol to the nitrogen of the hydroxylamine (B1172632) ether intermediate. This step regenerates the reduced form of TEMPO (a hydroxylamine) and produces the aldehyde.

Catalyst Regeneration: The reduced hydroxylamine is then re-oxidized to TEMPO by the Cu(II) species, which in turn is reduced back to Cu(I). The Cu(I) is then ready to be re-oxidized by O₂, completing the catalytic cycle.

Notably, this method is chemoselective, targeting the alcohol without significant side reactions at the amino group. nih.gov Over-oxidation to the carboxylic acid is generally not observed under these mild conditions. nih.gov

Another method for the oxidation of aminobenzyl alcohols utilizes potassium persulfate catalyzed by silver(I) ions. rasayanjournal.co.in The reaction is proposed to proceed via the formation of highly reactive sulfate (B86663) and hydroxyl radicals, which then abstract a hydrogen atom from the benzylic carbon, initiating the oxidation cascade to the aldehyde.

Electrophilic Aromatic Substitution:

The amino and ethoxy groups are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution. chemistrysteps.comchemcess.com In this compound, the positions ortho and para to the strongly activating amino group (positions 4 and 6) and the position ortho to the ethoxy group (position 3) are the most nucleophilic. The combined directing effects would likely favor substitution at the C4 and C6 positions.

For example, in halogenation reactions (e.g., with bromine water), aniline (B41778) derivatives undergo rapid substitution at the activated ortho and para positions. louisville.eduresearchgate.net To control the reaction and achieve mono-substitution, the reactivity of the amino group is often tempered by acetylation, converting it into a less-activating amide group. chemistrysteps.com

Reactions involving the Amino Group:

Acylation: The amino group readily reacts with acylating agents like acetic anhydride or acetyl chloride to form the corresponding amide. chemcess.com This reaction is often used as a protective strategy to moderate the amino group's activating effect and prevent side reactions during other transformations. chemistrysteps.com

Alkylation: Direct alkylation of the amino group can occur with alkyl halides. However, achieving mono-alkylation can be challenging as the product is often more nucleophilic than the starting amine, leading to polyalkylation. chemcess.com

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. chemcess.com The resulting diazonium salt is a versatile intermediate that can undergo various nucleophilic substitution reactions (Sandmeyer, Schiemann, etc.) to introduce a wide range of functional groups onto the aromatic ring.

The identification of intermediates in the reactions of this compound is primarily inferred from mechanistic studies of analogous compounds.

In the oxidation of the alcohol , the key intermediates are the N-oxoammonium ion (derived from TEMPO) and the subsequent alkoxy-TEMPO adduct . nih.gov These species are transient and highly reactive. In radical-based oxidation mechanisms, a benzylic radical at the -CH₂OH group is a likely intermediate. rasayanjournal.co.in

During electrophilic aromatic substitution , the formation of a sigma complex (or arenium ion) is a critical intermediate. This positively charged species is stabilized by resonance, with the positive charge delocalized over the aromatic ring and particularly onto the nitrogen and oxygen atoms of the amino and ethoxy groups, respectively.

In the synthesis of related alkoxy anilines, such as 5-(ethylsulfonyl)-2-methoxyaniline (B1360015), stable intermediates like the N-acetylated derivative (N-(5-(ethylsulfonyl)-2-methoxyphenyl)acetamide ) are isolated and purified before subsequent reaction steps. nih.gov This highlights a common strategy where reactive intermediates are converted into more stable, characterizable compounds during a multi-step synthesis. For this compound, the corresponding N-acetyl derivative, (N-(4-(hydroxymethyl)-3-ethoxyphenyl)acetamide) , would be a key isolable intermediate in many synthetic routes.

Advanced Analytical Characterization and Structural Elucidation

Spectroscopic Analysis

Spectroscopic analysis provides a non-destructive window into the molecular structure, with each technique offering complementary information to build a complete picture of the compound's identity.

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can map out the atomic connectivity and stereochemistry.

The ¹H NMR spectrum provides detailed information about the number of distinct proton types, their electronic environment, and their proximity to other protons. For (5-Amino-2-ethoxyphenyl)methanol, nine unique proton signals are expected. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) are based on analysis of similar structures such as 3-aminobenzyl alcohol and (2-ethoxyphenyl)methanol. rsc.orgspectrabase.comchemicalbook.com

The aromatic region is particularly informative. The proton at C-6 (H-6) is ortho to the electron-donating ethoxy group and meta to the amino group, likely appearing as a doublet. The H-4 proton, situated between the amino group and another proton, would appear as a doublet of doublets. The H-3 proton, ortho to the amino group, would present as a doublet. The benzylic protons of the -CH₂OH group are expected to be a singlet, while the ethoxy group will show a characteristic quartet for the -OCH₂- protons and a triplet for the terminal -CH₃ protons. The amine (-NH₂) and hydroxyl (-OH) protons typically appear as broad singlets that can exchange with deuterium (B1214612) oxide (D₂O).

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -OCH₂CH₃ | 1.35 - 1.45 | Triplet (t) | ~7.0 | 3H |

| -NH₂ | 3.50 - 4.50 | Broad Singlet (br s) | N/A | 2H |

| -OCH₂CH₃ | 3.95 - 4.10 | Quartet (q) | ~7.0 | 2H |

| -CH₂OH | 4.50 - 4.60 | Singlet (s) | N/A | 2H |

| -CH₂OH | 4.80 - 5.20 | Broad Singlet (br s) | N/A | 1H |

| H-3 (Aromatic) | 6.60 - 6.70 | Doublet (d) | ~2.5 | 1H |

| H-4 (Aromatic) | 6.70 - 6.80 | Doublet of Doublets (dd) | J₁ ≈ 8.5, J₂ ≈ 2.5 | 1H |

| H-6 (Aromatic) | 6.85 - 6.95 | Doublet (d) | ~8.5 | 1H |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their hybridization and electronic environment. This compound has nine distinct carbon atoms. The chemical shifts are predicted based on data from analogous compounds like 3-aminobenzyl alcohol and other substituted phenols. rsc.orgresearchgate.net The carbons attached to electron-donating groups (oxygen and nitrogen) are significantly shifted.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₂CH₃ | 14.5 - 15.5 |

| -CH₂OH | 63.0 - 64.0 |

| -OCH₂CH₃ | 64.0 - 65.0 |

| C-6 | 111.0 - 112.0 |

| C-4 | 115.0 - 116.0 |

| C-3 | 118.0 - 119.0 |

| C-1 | 131.0 - 132.0 |

| C-5 | 140.0 - 141.0 |

| C-2 | 148.0 - 149.0 |

To unequivocally assign each proton and carbon signal and confirm the connectivity, two-dimensional (2D) NMR experiments are essential. youtube.comslideshare.netsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. For this compound, COSY would show cross-peaks connecting:

The aromatic H-3 proton with H-4.

The aromatic H-4 proton with H-3 and H-6.

The ethoxy -OCH₂- protons with the -CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). Key expected correlations include:

Aromatic protons H-3, H-4, and H-6 to their respective carbons C-3, C-4, and C-6.

Benzylic -CH₂OH protons to the C-7 carbon.

Ethoxy -OCH₂- protons to the C-8 carbon and -CH₃ protons to the C-9 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) ¹H-¹³C correlations, which are critical for piecing together the molecular structure. Crucial HMBC correlations for confirming the substitution pattern would include:

Correlations from the benzylic protons (-CH₂OH) to the aromatic carbons C-1, C-2, and C-6.

Correlations from the ethoxy protons (-OCH₂-) to the aromatic carbon C-2.

Correlation from the aromatic proton H-6 to carbons C-2 and C-4.

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The spectrum of this compound is predicted to show characteristic bands for its alcohol, amine, ether, and aromatic components. researchgate.netchemicalbook.comchemicalbook.comatlantis-press.com

Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3400 - 3200 | O-H Stretch (Broad) | Alcohol (-OH) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2980 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |

| 1520 - 1480 | C=C Stretch | Aromatic Ring |

| 1250 - 1200 | C-O Stretch (Asymmetric) | Aryl-Alkyl Ether |

| 1100 - 1000 | C-O Stretch | Primary Alcohol |

| 850 - 800 | C-H Bend (Out-of-plane) | 1,2,4-Trisubstituted Benzene (B151609) |

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through analysis of its fragmentation pattern upon ionization. The compound this compound has a molecular formula of C₉H₁₃NO₂ and a monoisotopic mass of approximately 167.10 g/mol . americanelements.com

Upon electron impact ionization, the molecular ion (M⁺•) peak would be observed at m/z = 167. The fragmentation pattern is predicted based on the established behavior of benzyl (B1604629) alcohols and aromatic ethers. stackexchange.comucalgary.caresearchgate.net

Loss of a hydrogen atom: A peak at m/z 166 ([M-H]⁺) can arise from the loss of the alcoholic proton.

Loss of an ethyl radical: Cleavage of the ethoxy group can lead to the loss of •CH₂CH₃, resulting in a fragment at m/z 138.

Loss of formaldehyde (B43269): A common fragmentation for benzyl alcohols is the loss of the hydroxymethyl group as formaldehyde (CH₂O), which would yield a fragment at m/z 137.

Benzylic cleavage: The most significant fragmentation is often the cleavage of the bond adjacent to the aromatic ring, leading to the loss of the •CH₂OH radical (31 Da), which would produce a prominent peak at m/z 136.

Formation of the tropylium (B1234903) ion: Further fragmentation of benzyl-type ions can lead to the formation of the stable tropylium ion or related structures, though this is less predictable with multiple substituents.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 167 | [M]⁺• (Molecular Ion) |

| 138 | [M - C₂H₅]⁺ |

| 137 | [M - CH₂O]⁺• |

| 136 | [M - •CH₂OH]⁺ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of this compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound (C₉H₁₃NO₂), the expected monoisotopic mass is 167.0946 Da. HRMS analysis would seek to find this exact mass, typically through the formation of various adducts in the ion source. The high precision of this technique provides unambiguous confirmation of the compound's elemental formula.

Predicted HRMS data for various adducts of this compound are shown below. These predictions are based on the compound's monoisotopic mass and are crucial for identifying the correct signals in an experimental spectrum. uni.lu

Table 1: Predicted HRMS Adducts for this compound

| Adduct Formula | Adduct Name | Calculated m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | 168.1019 |

| [M+Na]⁺ | Sodium Adduct | 190.0838 |

| [M+K]⁺ | Potassium Adduct | 206.0578 |

| [M+NH₄]⁺ | Ammonium (B1175870) Adduct | 185.1285 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. nih.govmdpi.com This technique is ideal for quantifying trace amounts of this compound in complex mixtures. nih.gov In a typical LC-MS/MS workflow, the compound is first separated from other components on an LC column and then ionized, usually by electrospray ionization (ESI).

The protonated molecule ([M+H]⁺, m/z 168.1) is selected as the precursor ion in the first mass spectrometer. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity. nih.gov

Table 2: Hypothetical LC-MS/MS Method Parameters

| Parameter | Condition |

|---|---|

| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 168.1 |

| Product Ions (Q3) | m/z 150.1 (loss of H₂O), m/z 122.1 (loss of C₂H₅OH) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of polar and thermally sensitive molecules like this compound. nih.gov The technique transfers ions from solution into the gas phase for mass spectrometric analysis. Due to the presence of a basic amino group, this compound is readily analyzed in positive ion mode, where it forms a protonated molecule [M+H]⁺ with an expected m/z of approximately 168.1.

The efficiency of ionization can be influenced by the solvent system used. nih.gov Solvents with lower surface tension and lower vaporization enthalpies, such as acetonitrile, are often more favorable for achieving a strong signal compared to methanol (B129727). nih.gov ESI-MS is frequently coupled with liquid chromatography (LC-ESI-MS) to analyze the compound within a mixture. acs.orgacs.org

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The aromatic ring and amino group in this compound constitute a chromophore that absorbs UV light. Aniline (B41778), a related parent structure, exhibits two primary absorption bands corresponding to π → π* transitions. The presence of the ethoxy and hydroxymethyl substituents on the benzene ring is expected to cause a bathochromic (red) shift in these absorption maxima. Analysis is typically performed by dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or methanol, and measuring the absorbance across a range of wavelengths. acs.orgacs.org

Table 3: Predicted UV-Visible Absorption Maxima

| Transition | Predicted λmax (nm) | Solvent |

|---|---|---|

| π → π* | ~240 nm | Ethanol |

Chromatographic Analysis

Chromatographic methods are essential for the separation and purification of this compound and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for analyzing the purity of this compound and for its separation from reactants and byproducts. nih.gov A reversed-phase HPLC method is typically employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov

The compound is dissolved in the mobile phase and injected into the system. A gradient elution, where the concentration of the organic solvent (e.g., methanol or acetonitrile) in water is gradually increased, is often used to ensure good separation and peak shape. Detection is commonly achieved using a UV detector set to one of the compound's absorption maxima (e.g., 290 nm).

Table 4: Typical HPLC Analysis Conditions

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Methanol and Water nih.gov |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 290 nm |

Gas Chromatography (GC)

Gas Chromatography (GC) can be used for the analysis of this compound, but it presents challenges due to the compound's polarity and potential for thermal instability. nih.gov The presence of both amino and hydroxyl functional groups can lead to strong interactions with the stationary phase, causing peak tailing, and the compound may degrade at the high temperatures used in the GC injector and oven. nih.govnih.gov

To overcome these issues, two main strategies can be employed:

Derivatization: The polar -NH₂ and -OH groups can be chemically converted to less polar groups (e.g., by silylation with BSTFA) to increase volatility and reduce peak tailing.

Specialized Columns: The use of short analytical columns with a thick stationary phase can reduce the residence time of the analyte in the heated column, minimizing thermal degradation and improving peak shape. nih.govnih.gov

When coupled with a mass spectrometer (GC-MS), the technique can provide detailed structural information based on the compound's fragmentation pattern upon electron ionization. auburn.edu

Hyphenated Techniques (e.g., GC-MS)

Hyphenated analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the identification and structural elucidation of organic compounds. In a typical GC-MS analysis, the gas chromatograph separates individual components of a mixture based on their volatility and interaction with the stationary phase of the column. nih.govnih.gov Each separated component then enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint. nih.gov

While specific GC-MS studies for this compound are not detailed in readily available literature, the technique is highly applicable. For a compound with its structure, GC would separate it from starting materials or byproducts. The subsequent MS analysis would provide a mass spectrum with a molecular ion peak corresponding to its molecular weight and a fragmentation pattern characteristic of its ethoxyphenyl and aminomethanol (B12090428) functionalities. The retention time in the chromatogram combined with the mass spectrum provides a high degree of confidence in its identification. researchgate.net For volatile compounds like methanol, derivatization may be employed to prevent overlap with other low molecular weight compounds and improve analysis. nih.gov

Elemental Composition and Purity Determination

Elemental Analysis (C, H, N, O, S)

The elemental composition provides the fundamental ratio of constituent atoms in a molecule. For this compound, the chemical formula is C9H13NO2, with a molecular weight of 167.21 g/mol . americanelements.com This formula allows for the calculation of the theoretical percentage of each element by mass. This data is fundamental for confirming the identity of a synthesized batch of the compound. Sulfur (S) is not a constituent of this molecule.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage by Mass (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 64.65% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 7.84% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.38% |

| Oxygen | O | 15.999 | 2 | 31.998 | 19.13% |

| Total | | | | 167.208 | 100.00% |

Data calculated based on the chemical formula C9H13NO2 and standard atomic weights.

Purity Assessment via Chromatographic and Spectroscopic Methods

Assessing the purity of a chemical compound is crucial for its application in research and development. Commercial suppliers of this compound can produce it in various purity grades, including high-purity forms (e.g., 99%, 99.9%, 99.99%). americanelements.com The purity is typically verified and documented in a Certificate of Analysis. americanelements.com

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for purity assessment. In these methods, a sample is analyzed, and the resulting chromatogram shows a major peak for the target compound and smaller peaks for any impurities. The purity is often determined by calculating the area percentage of the main peak relative to the total area of all peaks. Spectroscopic methods can also be employed to detect the presence of impurities that may not be easily detected by chromatography.

Advanced Structural Validation Techniques

X-ray Crystallography (if applicable to related structures for molecular structure determination)

X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound has not been published, analysis of related structures provides insight into the molecular conformations such compounds can adopt.

For instance, the crystal structure of a related thiophene (B33073) derivative, 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde, has been determined. nih.gov This analysis revealed that the two benzene rings adopt a nearly perpendicular orientation to each other, and both are significantly twisted relative to the central thiophene ring, resulting in a propeller-like structure. nih.gov The study also identified weak intermolecular C—H⋯O hydrogen bonds that link the molecules into chains within the crystal lattice. nih.gov This demonstrates how X-ray crystallography can elucidate detailed geometric parameters and intermolecular interactions, which are crucial for understanding the solid-state properties of related ethoxyphenyl compounds.

Computational Validation of Geometric Parameters

Computational chemistry offers powerful tools for predicting and validating the geometric and electronic parameters of molecules. Techniques such as Density Functional Theory (DFT) can be used to calculate optimized molecular geometries, bond lengths, bond angles, and other properties.

For the closely related compound, (5-amino-2-methoxyphenyl)methanol, predicted data for its collision cross section (CCS) are available. uni.lu The CCS is a measure of the effective area of an ion in the gas phase and is directly related to its three-dimensional shape. These values are calculated for different adducts of the molecule and provide a theoretical basis for comparison with experimental ion mobility spectrometry data.

Table 2: Predicted Collision Cross Section (CCS) for (5-amino-2-methoxyphenyl)methanol

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 154.08626 | 130.1 |

| [M+Na]+ | 176.06820 | 138.5 |

| [M-H]- | 152.07170 | 132.5 |

| [M+K]+ | 192.04214 | 136.5 |

| [M+H-H2O]+ | 136.07624 | 124.7 |

Source: Data predicted using CCSbase and available on PubChemLite. uni.lu

These computational predictions, along with other calculated descriptors from tools like XLogP3 and Cactvs, serve to validate experimental findings and provide a deeper understanding of the molecule's structural characteristics. uni.lunih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular structures, energies, and properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the ground state properties of molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electron density of a system, from which various properties can be derived.

Geometry Optimization

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For (5-Amino-2-ethoxyphenyl)methanol, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy for the molecule. The resulting optimized geometry represents the most probable structure of the molecule in its ground state.

Selection of Functionals and Basis Sets (e.g., B3LYP, 6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly used and well-validated combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is a hybrid functional that combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. ambeed.com It is widely used for its ability to provide reliable results for a broad range of chemical systems.